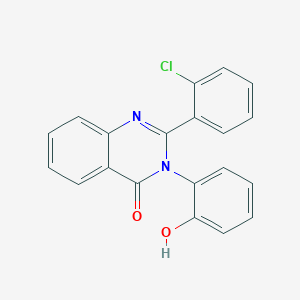

![molecular formula C15H14BrNO3 B5505860 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime" is a chemical compound that belongs to the broader family of methoxybenzaldehyde oxime derivatives. These compounds have been studied for their unique structural features and potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives, including those similar to "4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime," involves multiple steps, starting from basic benzaldehyde or methoxybenzaldehyde compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, was achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by several other reactions to achieve a high purity product (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzaldehyde oxime derivatives reveals varied conformations and hydrogen-bonding patterns. For example, the crystal structures of four methoxybenzaldehyde oxime derivatives showed different arrangements of the methoxy group and the oxime unit, leading to diverse intermolecular hydrogen bonds and chain formations (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde oximes and their derivatives can yield a variety of products. For instance, reactions with 4-nitrobenzyl bromide have led to the preparation of benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing the versatility of these compounds in chemical synthesis (Zeliha Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular arrangements and hydrogen-bonding patterns. The detailed crystallographic analysis provides insights into the stability and packing of these compounds (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties of "4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime" and related compounds, including reactivity, potential chemical transformations, and interactions, are complex and depend on their specific molecular structures. Studies have explored the synthesis and reactivity of various methoxybenzaldehyde oxime derivatives to understand their chemical behaviors better (E. Dubost et al., 2011).

Scientific Research Applications

Crystal Structures and Interactions

The study of methoxybenzaldehyde oxime derivatives reveals diverse crystal structures and hydrogen-bonding patterns, offering insights into their molecular arrangements and potential applications in material science and molecular engineering (Gomes et al., 2018).

Electrosynthesis

Research on pairing electrolysis with hydrogenation showcases the potential of electrosynthesis in driving organic reaction chemistry under ambient conditions, indicating a sustainable approach to chemical synthesis (Sherbo et al., 2018).

Bromophenols

The isolation of bromophenols from the red alga Rhodomela larix, including studies on their structure and potential biological activities, points to the importance of natural products in drug discovery and marine biochemistry (Suzuki et al., 1980).

Photocatalytic Oxidation

Investigations into the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under various conditions contribute to the field of green chemistry and photocatalysis, offering eco-friendly methods for chemical transformations (Higashimoto et al., 2009).

Organic Synthesis and Applications

Studies on the synthesis, characterization, and reactions of various benzaldehyde derivatives and related compounds provide foundational knowledge for organic synthesis, material science, and pharmaceutical applications, demonstrating the versatility of these compounds in chemistry (Bing-he, 2008).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKUFIMIOPHH-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

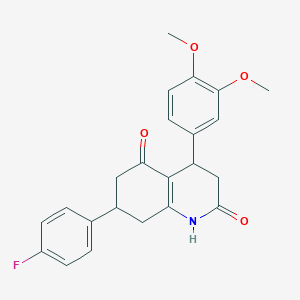

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

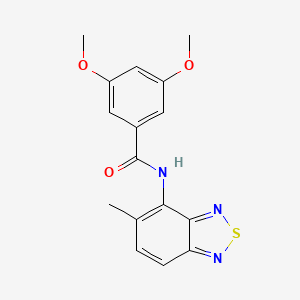

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

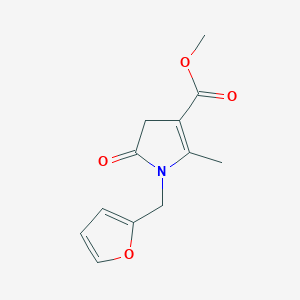

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)